3-Hydroxybutyl octanoate is an organic compound that belongs to the category of esters. It is formed from the reaction between 3-hydroxybutanol and octanoic acid. This compound is notable for its potential applications in various fields, including food science, pharmaceuticals, and materials science.
3-Hydroxybutyl octanoate can be derived from natural sources, as both 3-hydroxybutanol and octanoic acid can be obtained from biological processes. For example, octanoic acid is found in coconut oil and palm kernel oil, while 3-hydroxybutanol can be produced through fermentation processes involving certain microorganisms.
The compound is classified as an ester due to the presence of an ester functional group (-COO-). It can also be categorized under fatty acid esters because it is derived from a fatty acid (octanoic acid) and an alcohol (3-hydroxybutanol).
The synthesis of 3-hydroxybutyl octanoate typically involves a transesterification reaction. This process can be catalyzed by either acidic or basic catalysts. The general reaction can be summarized as follows:
3-Hydroxybutyl octanoate can undergo several chemical reactions, including:
These reactions are significant in applications such as biodiesel production, where the ability to modify fatty acid esters is crucial for optimizing fuel properties.
The mechanism of action for 3-hydroxybutyl octanoate primarily involves its role as a surfactant or emulsifier due to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic substances, making it useful in formulations like creams and lotions.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) enable ester bond formation between carboxylic acids and alcohols under non-aqueous conditions. Their catalytic triad (serine-histidine-aspartate/glutamate) facilitates nucleophilic attack by serine on the carbonyl carbon of octanoic acid, forming an acyl-enzyme intermediate. This complex subsequently reacts with 3-hydroxybutanol to yield 3-hydroxybutyl octanoate. Lipase activity depends critically on water activity (aw), with optimal aw = 0.5–0.7 preventing hydrolytic reversal while maintaining enzyme flexibility [1] [8]. Lid domains in lipases (e.g., from Rhizomucor miehei) undergo conformational changes at oil-water interfaces, exposing hydrophobic residues that enhance octanoate binding affinity [1] [9].
Candida antarctica lipase B (CAL-B) demonstrates stringent regioselectivity for primary alcohols (e.g., 3-hydroxybutanol) over secondary alcohols during transesterification. Activated octanoate derivatives—such as vinyl octanoate—shift reaction equilibria by liberating non-nucleophilic vinyl alcohol (tautomerizing to acetaldehyde). TPGS-750-M surfactant-based micellar systems further enhance conversion (≥99%) by compartmentalizing reactants and minimizing hydrolysis. Table 1 details lipase specificity profiles [5] [9]:
Table 1: Lipase Performance in 3-Hydroxybutyl Octanoate Synthesis
Lipase Source | Substrate | Solvent System | Conversion (%) | Enantioselectivity (ee%) |
---|---|---|---|---|
Rhizomucor miehei | Vinyl octanoate | TPGS-750-M/Water | >99 | 98 (R) |
Candida antarctica B | Ethyl octanoate | tert-Butanol | 92 | >99 (R) |
Pseudomonas cepacia | Octanoic acid | Supercritical CO₂ | 85 | 90 (S) |
Lipases achieve enantiopure 3-hydroxybutyl octanoate via kinetic resolution. Candida rugosa lipase preferentially esterifies (R)-3-hydroxybutanol with octanoic acid in hexane, leaving the (S)-enantiomer unreacted (ee >98%). The enantiomeric ratio (E-value) exceeds 200, indicating superior discrimination. Immobilization on epoxy-functionalized resins improves operational stability, allowing >10 reaction cycles without activity loss. Water adsorption isotherms govern resolution efficiency, with hydrophobic solvents (log P > 3.5) optimizing enantioselectivity [1] [8].
Escherichia coli BL21(DE3) expressing Burkholderia cepacia lipase intracellularly synthesizes 3-hydroxybutyl octanoate directly from glucose-derived precursors. Fermentation at 30°C and pH 7.0 yields 48 g/L product via de novo pathway engineering. Permeabilization with 0.1% CTAB enables substrate uptake, while glycerol feeding minimizes acetate accumulation. Biocatalyst recyclability remains limited (≤4 batches) due to proteolytic degradation [1] [7].
1.2.2. Bacillus subtilis Transporter-Mediated Substrate Uptake
Bacillus subtilis employs ATP-binding cassette (ABC) transporters for octanoic acid internalization. Overexpression of yusL (thiosterase) and lipA (lipase) increases ester titer 7.3-fold versus wild-type strains. Two-phase fermentations—using oleyl alcohol as an extractant—alleviate product inhibition, achieving space-time yields of 1.8 g/L/h. Table 2 compares whole-cell systems [1] [2]:
Table 2: Whole-Cell Biotransformation Performance
Host Organism | Genetic Modifications | Product Titer (g/L) | Productivity (g/L/h) |
---|---|---|---|
Escherichia coli | lipA (Pseudomonas fluorescens) | 48.2 | 0.67 |
Bacillus subtilis | ΔfadR, Pveg-yusL | 29.5 | 1.80 |
Saccharomyces cerevisiae | Atf1 overexpression | 12.7 | 0.21 |
1.3. In Vitro Synthetic Enzyme Cascade Design
Coenzyme A (CoA)-activated octanoyl-CoA serves as the acyl donor for alcohol acyltransferases (AATs). Fragaria × ananassa AAT couples octanoyl-CoA with 3-hydroxybutanol, exhibiting kcat = 12.3 s⁻¹ and Km = 0.8 mM for octanoyl-CoA. CoA recycling requires phosphotransacetylase (PTA) to convert liberated CoA back to acetyl-CoA, minimizing inhibition. This module integrates with thiolase and acetoacetyl reductase to generate 3-hydroxybutanol in situ from acetyl-CoA [1] [7].
Enantioselective 3-hydroxybutyl octanoate synthesis requires NADPH-dependent ketoreductases (KREDs) to convert acetoacetate to (R)-3-hydroxybutyrate. Glucose dehydrogenase (GDH)-mediated NADPH regeneration achieves 8,000 total turnover numbers (TTN) using 0.005 mol% NADP⁺. Engineered Thermoanaerobacter GDH thermostability (Topt = 65°C) permits cascades at elevated temperatures, accelerating octanoate activation 3-fold. Cofactor entrapment in cross-linked enzyme aggregates (CLEAs) prevents leakage during continuous processing [7] [9].
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